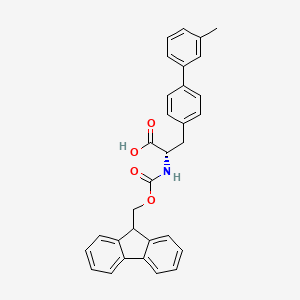

Fmoc-4-(3-methylphenyl)-L-phenylalanine

Description

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(3-methylphenyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27NO4/c1-20-7-6-8-23(17-20)22-15-13-21(14-16-22)18-29(30(33)34)32-31(35)36-19-28-26-11-4-2-9-24(26)25-10-3-5-12-27(25)28/h2-17,28-29H,18-19H2,1H3,(H,32,35)(H,33,34)/t29-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PODLLOHYBJRFAM-LJAQVGFWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Fmoc-4-(3-methylphenyl)-L-phenylalanine

Advanced Building Blocks for Peptidomimetics and Drug Discovery[1]

Executive Summary

Fmoc-4-(3-methylphenyl)-L-phenylalanine (often abbreviated as Fmoc-Bip(3'-Me)-OH ) is a non-canonical amino acid (NCAA) belonging to the biaryl-phenylalanine class.[1] It is characterized by a biphenyl side chain with a meta-methyl substitution on the distal ring.[1] This specific topology offers a unique combination of extended hydrophobic surface area, π-π stacking potential, and asymmetric steric volume.[1]

This guide details the structural properties, synthetic methodology, and solid-phase peptide synthesis (SPPS) integration of this residue. It is designed to serve as a self-validating protocol for researchers requiring high-purity incorporation of this motif into bioactive peptides or peptidomimetics.[1]

Part 1: Structural Analysis & Physiochemical Properties

The molecule is a derivative of L-phenylalanine where the para-hydrogen of the phenyl ring is replaced by a 3-methylphenyl (m-tolyl) group.[1] This modification significantly extends the side chain length (approx.[1] 4.3 Å extension) and increases lipophilicity compared to canonical phenylalanine or tyrosine.[1]

Chemical Specifications

| Property | Specification |

| Systematic Name | N-α-(9-Fluorenylmethoxycarbonyl)-4-(3-methylphenyl)-L-phenylalanine |

| Common Abbreviation | Fmoc-Bip(3'-Me)-OH |

| Molecular Formula | C₃₁H₂₇NO₄ |

| Molecular Weight | 477.55 g/mol |

| Chirality | L-isomer (S-configuration at α-carbon) |

| Solubility | Soluble in DMF, NMP, DMSO; Sparingly soluble in DCM; Insoluble in Water |

| Appearance | White to off-white crystalline powder |

| Purity Standard | ≥ 98% (HPLC), ≥ 99% ee (Chiral HPLC) |

Structural Hierarchy Diagram

Figure 1: Structural hierarchy of Fmoc-4-(3-methylphenyl)-L-phenylalanine highlighting the modular assembly.

Part 2: Synthetic Methodology (Suzuki-Miyaura Coupling)

Commercial availability of specific methylated biaryl isomers can be sporadic. Therefore, an in-house synthesis capability is essential.[1] The most robust route utilizes a Suzuki-Miyaura cross-coupling between an Fmoc-protected 4-halo-phenylalanine and 3-methylphenylboronic acid.[1]

Reaction Mechanism & Causality

-

Precursor Choice: Fmoc-Phe(4-I)-OH is preferred over the bromo-analog due to the weaker C-I bond, facilitating faster oxidative addition by the Palladium catalyst under milder conditions, which preserves the base-sensitive Fmoc group [1].[1]

-

Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard.[1] Pd(dppf)Cl₂ is often preferred for its stability and high turnover number in aqueous/organic biphasic systems.[1]

-

Base Selection: Mild bases like Na₂CO₃ or K₂CO₃ are used.[1] Strong bases must be avoided to prevent premature Fmoc removal or racemization at the α-carbon.[1]

Experimental Protocol

Reagents:

-

Fmoc-4-iodo-L-phenylalanine (1.0 equiv)[1]

-

3-Methylphenylboronic acid (1.2 equiv)[1]

-

Na₂CO₃ (2.0 equiv, dissolved in min. water)[1]

-

Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 v/v)[1]

Step-by-Step Workflow:

-

Degassing: Dissolve Fmoc-Phe(4-I)-OH and 3-methylphenylboronic acid in DME. Sparge with Argon for 15 minutes. Reasoning: Oxygen poisons the Pd(0) active species, reducing yield.

-

Catalyst Addition: Add Pd(dppf)Cl₂ and the aqueous Na₂CO₃ solution.[1]

-

Reaction: Heat to 80°C under Argon atmosphere for 4–6 hours. Monitor by HPLC/TLC.[1]

-

Checkpoint: The reaction is complete when the starting iodide is consumed. Prolonged heating may lead to Fmoc cleavage.[1]

-

-

Workup:

-

Purification: Flash column chromatography (SiO₂).[1]

-

Eluent: DCM/MeOH/Acetic Acid (95:4:1).[1]

-

Validation: Verify product mass (ESI-MS: m/z 478.2 [M+H]⁺) and purity.

-

Synthesis Workflow Diagram

Figure 2: Suzuki-Miyaura cross-coupling workflow for the synthesis of Fmoc-Bip(3'-Me)-OH.

Part 3: Solid Phase Peptide Synthesis (SPPS) Integration

Incorporating bulky biaryl amino acids requires modified SPPS protocols to overcome steric hindrance and prevent deletion sequences.

Coupling Protocol (Self-Validating System)

Challenge: The bulky 3-methylphenyl group shields the α-amine and the activated carboxylate, slowing down coupling kinetics.[1] Solution: Use high-efficiency coupling reagents and extended reaction times.[1]

Recommended Cycle:

-

Resin Swelling: DMF, 30 min.

-

Deprotection: 20% Piperidine in DMF (2 x 10 min).

-

Validation: UV monitoring of the fulvene-piperidine adduct to ensure complete Fmoc removal.[1]

-

-

Activation:

-

Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOAt/DIC.[1]

-

Stoichiometry: 3.0 equiv AA : 2.9 equiv HATU : 6.0 equiv DIPEA.[1]

-

Note: Use slightly less coupling reagent than amino acid to prevent capping of the resin by the uronium salt.

-

-

Coupling:

-

Time: 2 hours at Room Temperature.

-

Double Coupling: Recommended if the resin loading is >0.5 mmol/g.

-

-

Capping: Acetic anhydride/Pyridine (to terminate unreacted chains).[1]

Data Presentation: Coupling Efficiency Comparison

| Coupling Reagent | Equivalents | Time (h) | Conversion % (Kaiser Test) | Recommendation |

| HBTU / DIPEA | 3.0 | 1.0 | 85-90% | Not Recommended (Steric issues) |

| HATU / DIPEA | 3.0 | 2.0 | >99% | Standard Protocol |

| DIC / Oxyma | 3.0 | 2.0 | >98% | Excellent Alternative (Green) |

| PyBOP / DIPEA | 3.0 | 2.0 | 95% | Acceptable |

Part 4: Applications in Drug Discovery[7][8]

1. Hydrophobic Pocket Filling

Fmoc-Bip(3'-Me)-OH is frequently used to target "hot spots" in Protein-Protein Interactions (PPIs).[1] The 3-methyl group allows for probing the depth and width of hydrophobic pockets (e.g., the p53 binding pocket of MDM2). The asymmetry of the 3-methyl substituent (vs. the symmetric 4-methyl) allows researchers to probe specific steric clashes within a receptor site [2].

2. Conformational Restriction

While the biphenyl bond allows rotation, the energy barrier is higher than a standard alkyl chain. In constrained peptides (e.g., stapled peptides), this residue can pre-organize the backbone into bioactive conformations, reducing the entropic penalty of binding [3].

3. Macrocyclization Scaffolds

As demonstrated in recent literature, 4-iodophenylalanine derivatives can be incorporated into peptides and then subjected to on-resin Suzuki coupling to form biaryl-bridged macrocycles.[1] Fmoc-Bip(3'-Me)-OH represents the linear precursor or the result of such a cyclization if the methyl group is derived from the coupling partner [4].

References

-

Synthesis of Fmoc-Protected Arylphenylalanines via Suzuki-Miyaura

-

Biaryl Peptides in Drug Design

-

Stapled Peptides & Conformational Control

-

General SPPS of Bulky Residues

- Title: Fmoc Solid Phase Peptide Synthesis: A Practical Approach.

-

Source: Oxford University Press.[1]

- Context: Standard protocols for HATU/HOAt activation of sterically hindered amino acids.

Sources

In-Depth Technical Guide: Fmoc-Bip(3-Me)-OH – Properties, Synthesis, and Hydrophobic Utility

[1]

Executive Summary

Fmoc-Bip(3-Me)-OH (Fmoc-3-methyl-biphenylalanine) represents a specialized class of non-canonical amino acids (NCAAs) designed to modulate the hydrophobic profile and steric conformation of bioactive peptides.[1] By introducing a methyl substituent at the 3-position of the biphenyl scaffold, this residue offers a unique tool for probing hydrophobic pockets, restricting rotameric freedom, and enhancing proteolytic stability in peptide therapeutics such as GLP-1 analogs and antimicrobial peptides (AMPs).

This guide provides a comprehensive analysis of its physicochemical properties, synthesis via Suzuki-Miyaura cross-coupling, and protocols for its integration into Solid-Phase Peptide Synthesis (SPPS).[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Structural Characterization

Fmoc-Bip(3-Me)-OH is a derivative of L-Biphenylalanine (Bip), where the biphenyl side chain is modified with a methyl group.[1] The precise positioning of the methyl group (typically at the 3-position of the proximal phenyl ring or the 3'-position of the distal ring) critically influences its steric properties.

| Property | Specification |

| Chemical Name | N-α-Fmoc-3-methyl-L-biphenylalanine |

| Molecular Formula | C |

| Molecular Weight | ~477.55 g/mol |

| CAS Number | Not generally listed; Custom Synthesis (Analogous to Fmoc-Bip: 199110-64-0) |

| Appearance | White to off-white powder |

| Chirality | L-enantiomer (typically >99% ee) |

Hydrophobicity and Steric Profile

The addition of a methyl group to the biphenyl scaffold significantly alters the physicochemical landscape of the amino acid compared to the parent Bip.[1]

-

Lipophilicity (LogP): The methyl group increases the partition coefficient (LogP) by approximately 0.5 units .[1] While standard Fmoc-Bip-OH has a predicted LogP of ~4.5–5.0, the 3-Me derivative pushes this towards 5.5 , making it one of the most hydrophobic residues available for SPPS.[1]

-

Steric Hindrance (The Ortho Effect):

-

3-Position (Proximal): A methyl group at the 3-position (ortho to the inter-ring bond) creates significant steric clash with the distal phenyl ring.[1] This restricts the rotation around the C1-C1' bond, potentially locking the side chain into a specific dihedral angle (atropisomerism potential).[1]

-

3'-Position (Distal): A methyl group at the 3'-position (meta on the distal ring) extends the hydrophobic reach without severely restricting rotation, useful for filling deep hydrophobic pockets in receptor binding sites.[1]

-

Synthesis & Manufacturing

The synthesis of Fmoc-Bip(3-Me)-OH is most efficiently achieved via Suzuki-Miyaura cross-coupling .[1] This modular approach allows for the late-stage installation of the biphenyl system on an Fmoc-Phe(4-I)-OH or Fmoc-Phe(4-Br)-OH scaffold.[1]

Reaction Mechanism

The coupling involves an aryl halide (on the amino acid) and an aryl boronic acid (the methyl-phenyl component).[1]

Key Reagents:

-

Substrate: Fmoc-4-iodo-L-phenylalanine (Fmoc-Phe(4-I)-OH).

-

Coupling Partner: 3-Methylphenylboronic acid.[1]

-

Catalyst: Pd(OAc)

or Pd(dppf)Cl -

Base: K

CO

Synthesis Workflow (DOT Diagram)

Figure 1: Suzuki-Miyaura cross-coupling pathway for the synthesis of Fmoc-Bip(3-Me)-OH.[1]

Applications in Drug Discovery[1][6]

Peptide Stapling & Macrocyclization

Fmoc-Bip(3-Me)-OH is frequently utilized in "stapled" peptides to reinforce the hydrophobic core of the alpha-helix.[1] The bulky, hydrophobic side chain can:

-

Shield the Amide Backbone: Protects the peptide bond from proteolytic enzymes (e.g., chymotrypsin).[1]

-

Enhance Membrane Permeability: The high lipophilicity facilitates transport across the lipid bilayer.[1]

GLP-1 and Glucagon Analogs

In metabolic disease research, Bip derivatives are used to extend the half-life of peptide drugs.[1] The 3-Me variant provides a "tuning knob" for albumin binding.[1] By adjusting the hydrophobicity, researchers can optimize the reversible binding to serum albumin, thereby extending the in vivo circulation time.[1]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Integration

Due to its high hydrophobicity and steric bulk, Fmoc-Bip(3-Me)-OH requires modified coupling conditions to prevent deletion sequences.[1]

Protocol:

-

Resin Swelling: Swell resin in DMF for 30 min.

-

Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

-

Activation:

-

Coupling: Shake for 2 hours (double coupling recommended).

-

Note: Monitor via Kaiser test.[1] If incomplete, perform a third coupling at 50°C.

-

-

Capping: Acetic anhydride/Pyridine to cap unreacted amines.[1]

Solubility & Handling

-

Solvent Choice: The amino acid is sparingly soluble in pure DCM.[1] Dissolve in NMP or DMF with gentle heating (40°C) if necessary.

-

Storage: Store at +2°C to +8°C, desiccated. Stable for >2 years if kept dry.[1]

Aggregation Control Workflow (DOT Diagram)

Figure 2: Optimized SPPS workflow for incorporating hydrophobic residues like Fmoc-Bip(3-Me)-OH.

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

-

Kotha, S., & Lahiri, K. (2005).[1] Suzuki–Miyaura cross-coupling reaction: a useful tool for the synthesis of non-natural amino acids.[1] Bioorganic & Medicinal Chemistry Letters, 15(19), 4203-4206.[1] Link[1]

-

Chatterjee, J., et al. (2008).[1] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331–1342.[1] Link[1]

-

Coin, I., et al. (2007).[1] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2, 3247–3256.[1] Link[1]

Engineering Peptide Therapeutics: Physicochemical Profiling and Solid-Phase Synthesis of Fmoc-4-(3-methylphenyl)-Phe-OH

Executive Summary

The expansion of the peptide drug discovery pipeline relies heavily on the integration of non-canonical amino acids (ncAAs) to overcome the inherent limitations of native peptides, such as poor proteolytic stability and low membrane permeability[1]. Among these, biphenylalanine derivatives represent a privileged class of building blocks. Fmoc-4-(3-methylphenyl)-Phe-OH (also known as Fmoc-4-(m-tolyl)-L-phenylalanine) is a sterically demanding, highly lipophilic ncAA designed to enhance hydrophobic interactions and restrict peptide backbone conformation.

This technical guide provides an in-depth analysis of the molecular weight dynamics, structural causality, and field-proven Solid-Phase Peptide Synthesis (SPPS) protocols required to successfully incorporate this bulky residue into therapeutic peptide sequences.

Physicochemical Profiling & Molecular Weight Dynamics

Accurate molecular weight (MW) calculation is the cornerstone of peptide synthesis validation. Fmoc-4-(3-methylphenyl)-Phe-OH possesses a complex biphenyl side chain that significantly alters the mass and hydrophobicity of the resulting peptide. The addition of the meta-methyl group breaks the symmetry of the biphenyl system, which can be critical for fitting into specific asymmetric hydrophobic pockets of target proteins[2].

When programming automated peptide synthesizers or calculating theoretical masses for mass spectrometry, researchers must differentiate between the mass of the protected building block and the net residue mass incorporated into the peptide chain.

Quantitative Data Summary

| Property | Value |

| Chemical Name | Fmoc-4-(3-methylphenyl)-phenylalanine |

| CAS Registry Number | 1379877-62-9 (DL-form)[2] |

| Molecular Formula | C₃₁H₂₇NO₄[3] |

| Molecular Weight (Total) | 477.55 g/mol [3] |

| Monoisotopic Mass | 477.1940 Da |

| Fmoc Group Mass | 222.24 Da |

| Net Residue Mass (in peptide) | 237.30 Da |

Note: The net residue mass (237.30 Da) is the exact mass added to the growing peptide chain after the formation of the peptide bond (loss of H₂O) and the subsequent removal of the Fmoc protecting group.

Structural Causality: The Role of Biphenylalanine Derivatives in Drug Design

The decision to replace a canonical Phenylalanine (Phe) or Tyrosine (Tyr) with 4-(3-methylphenyl)-Phe is driven by specific mechanistic goals in structure-activity relationship (SAR) optimization[4]:

-

Enhanced Membrane Insertion: The extended

-system and the lipophilic methyl group significantly increase the overall hydrophobicity of the peptide. This is a proven strategy in the design of ultrashort antimicrobial peptides, where biphenylalanine motifs drive the insertion of the peptide into bacterial cell membranes, leading to rapid membrane disruption and cell death[5]. -

Proteolytic Shielding: The steric bulk of the 3-methylphenyl substitution restricts the

and -

Entropic Optimization in PPIs: In protein-protein interactions (PPIs), binding interfaces are often large and flat. The biphenyl moiety can bury a larger hydrophobic surface area compared to a single phenyl ring. The meta-methyl group further restricts the rotational freedom between the two phenyl rings, reducing the entropic penalty upon receptor binding[7].

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

Incorporating sterically hindered ncAAs like Fmoc-4-(3-methylphenyl)-Phe-OH requires deviations from standard SPPS protocols. The bulkiness of the side chain severely reduces the rate of aminolysis during coupling. Furthermore, the high lipophilicity can induce peptide aggregation on the resin, necessitating optimized solvent and coupling conditions[8].

Step-by-Step Methodology (Self-Validating Protocol)

-

Resin Preparation & Swelling: Swell the peptide-resin in a 1:1 mixture of Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) for 30 minutes to maximize the accessibility of the reactive sites.

-

Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

-

Reagent Activation (Causality Focus):

-

Do not use standard HBTU. Instead, use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Why? HATU contains an HOAt leaving group. The nitrogen atom at position 7 of the HOAt ring acts as a neighboring hydrogen bond acceptor, which stabilizes the transition state and dramatically accelerates the coupling of sterically hindered biphenyl systems.

-

Cocktail: 3.0 equivalents of Fmoc-4-(3-methylphenyl)-Phe-OH, 2.9 equivalents of HATU, and 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA) in minimal DMF.

-

-

Extended Coupling: Add the activated ester to the resin and agitate for 120 minutes (standard amino acids typically require 30-45 minutes).

-

Self-Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test on a few resin beads.

-

Negative (Yellow): Coupling is complete. Proceed to step 6.

-

Positive (Blue): Unreacted amines remain due to steric hindrance. Perform a double coupling using DIC/Oxyma Pure to alter the activation chemistry and overcome sequence-dependent aggregation.

-

-

Capping: Treat with Acetic Anhydride/DIPEA/DMF (1:1:8) for 10 minutes to truncate any unreacted chains, preventing the formation of difficult-to-separate deletion sequences.

SPPS cycle optimized for sterically hindered Fmoc-4-(3-methylphenyl)-Phe-OH.

Analytical Validation Protocol

Post-cleavage, the successful incorporation of the bulky ncAA must be verified via Liquid Chromatography-Mass Spectrometry (LC-MS). Because the cost of goods (COG) for ncAAs is high[8], early analytical validation prevents downstream resource waste.

LC-MS Verification Steps

-

Cleavage: Cleave the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.

-

Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve in H₂O/Acetonitrile (50:50) with 0.1% Formic Acid.

-

Mass Calculation: Calculate the theoretical mass of the peptide. The specific mass shift contributed by the deprotected 4-(3-methylphenyl)-Phe residue is exactly +237.30 Da .

-

Spectral Analysis: Utilize High-Resolution ESI-TOF MS. Look for the

and

LC-MS analytical workflow for validating the +237.30 Da mass shift of the deprotected residue.

References

-

[3] CymitQuimica. CAS 332062-08-5: Fmoc-L-3-Amino-4,4-diphenyl-butyric acid (C31H27NO4). Available at: 3

-

[2] ChemicalBook. Fmoc-4-(3-methylphenyl)-DL-phenylalanine. Available at:2

-

[1] Grob, N. M. (2025). Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. ResearchGate. Available at: 1

-

[8] Hickey, J. L. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. PMC. Available at: 8

-

[6] MDPI. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Available at: 6

-

[5] Almaaytah, A., et al. (2018). Antimicrobial and Antibiofilm Activity of UP-5, an Ultrashort Antimicrobial Peptide Designed Using Only Arginine and Biphenylalanine. Pharmaceuticals. Available at: 5

-

[7] NIH PMC. (2024). Strategies for converting turn-motif and cyclic peptides to small molecules for targeting protein–protein interactions. Available at: 7

-

[4] NIH PMC. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Available at: 4

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fmoc-4-(3-methylphenyl)-DL-phenylalanine | 1379877-62-9 [chemicalbook.com]

- 3. CAS 332062-08-5: Fmoc-L-3-Amino-4,4-diphenyl-butyric acid [cymitquimica.com]

- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Strategies for converting turn-motif and cyclic peptides to small molecules for targeting protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Engineering Peptide Therapeutics: An In-Depth Technical Guide to Fmoc-Protected Biphenylalanine Derivatives

Executive Summary

The integration of non-canonical amino acids into peptide therapeutics has revolutionized modern drug discovery by overcoming the inherent limitations of natural peptides, such as rapid proteolytic degradation and poor membrane permeability. Among these unnatural building blocks, Fmoc-protected biphenylalanine (Fmoc-Bip-OH) stands out as a critical structural modifier. By introducing a bulky, rigid, and highly hydrophobic extended aromatic system, biphenylalanine derivatives enable the precise tuning of receptor binding affinities, conformational restriction, and metabolic stability.

This technical whitepaper provides a comprehensive analysis of Fmoc-biphenylalanine derivatives, detailing their physicochemical profiles, strategic applications in metabolic and oncological drug development, and optimized methodologies for Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Profiling & Structural Causality

Fmoc-Bip-OH (N-α-Fmoc-β-(4-biphenyl)-L-alanine) acts as a highly lipophilic, sterically demanding analog of phenylalanine. The causality behind its selection in drug design is rooted in three structural phenomena:

-

Enhanced

Stacking: The dual-ring biphenyl system allows for deep insertion into hydrophobic receptor pockets, significantly increasing binding affinity compared to single-ring aromatic residues [1]. -

Steric Shielding: The sheer bulk of the biphenyl side chain creates a localized steric shield around the peptide backbone, physically blocking the approach of proteolytic enzymes (e.g., DPP-4, NEP), thereby extending in vivo half-life.

-

Conformational Rigidity: The extended aromatic side chain restricts the

and

Comprehensive List of Fmoc-Biphenylalanine Derivatives

The following table summarizes the primary commercially available Fmoc-protected biphenylalanine derivatives utilized in SPPS [1, 4].

| Chemical Name / Synonym | Stereochemistry | CAS Number | Molecular Formula | Molecular Weight | Primary Application |

| Fmoc-L-Bip-OH (Fmoc-L-4,4'-Biphenylalanine) | L- (S) | 199110-64-0 | C | 463.5 g/mol | Standard SPPS, GLP-1 analogs, IL-2 immunocytokines |

| Fmoc-D-Bip-OH (Fmoc-D-4,4'-Biphenylalanine) | D- (R) | 205526-38-1 | C | 463.5 g/mol | Protease-resistant peptidomimetics, MC4R antagonists |

| Fmoc-L-Phe(4-Ph)-OH | L- (S) | 199110-64-0 | C | 463.5 g/mol | Alternative nomenclature for Fmoc-L-Bip-OH |

| Fmoc-L-Ala(4,4'-biphenyl)-OH | L- (S) | 199110-64-0 | C | 463.5 g/mol | Alternative nomenclature for Fmoc-L-Bip-OH |

Strategic Applications in Drug Development

Metabolic Diseases: GLP-1 and Melanocortin Modulators

Biphenylalanine is heavily utilized in the development of anti-obesity and metabolic therapeutics. In the optimization of ultra-short GLP-1 analogs , the substitution of canonical residues with Bip (e.g., at position 11) has been shown to induce critical

Similarly, in the Melanocortin receptor (MCR) system, Fmoc-Bip-OH is used to synthesize Tetrapeptide Antagonist Compounds (TACOs) targeting MC3R and MC4R. The bulky biphenyl group fits precisely into the hydrophobic accessory pockets of the MC4R, switching the peptide's pharmacological profile from an agonist to a potent antagonist, which is critical for modulating energy homeostasis and food intake [3].

Oncology: Macrocyclic Immunomodulators & IL-2 Conjugates

In immuno-oncology, Fmoc-Bip-OH is a core building block for macrocyclic PD-1/PD-L1 inhibitors . The biphenyl side chain mimics the hydrophobic interaction interface of the native PD-L1 protein, effectively disrupting the immune checkpoint [5]. Furthermore, Bip is incorporated into the sequences of conditionally activated IL-2 immunocytokines , where it stabilizes the folded state of the cytokine mask until it is cleaved by tumor-microenvironment proteases (e.g., matriptase) [6].

Mechanistic Workflows & Signaling Pathways

Mechanistic impact of biphenylalanine substitution on peptide stability and receptor binding.

Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for Fmoc-Bip-OH incorporation.

Optimized SPPS Protocol for Fmoc-Bip-OH Incorporation

Due to the severe steric hindrance and high hydrophobicity of the biphenyl side chain, standard coupling protocols (e.g., HBTU/HOBt) often result in incomplete reactions and deletion sequences. The following self-validating protocol utilizes highly reactive uronium salts (HATU) and double-coupling strategies to ensure high-fidelity incorporation [4].

Step-by-Step Methodology

1. Resin Swelling & Deprotection

-

Action: Swell the solid support (e.g., Rink Amide MBHA resin) in N,N-Dimethylformamide (DMF) for 45 minutes.

-

Action: Treat the resin with 20% Piperidine in DMF (2 × 10 min) to remove the N-terminal Fmoc group.

-

Causality: Proper swelling expands the polymer matrix, exposing reactive amine sites. Piperidine acts as a mild base to trigger the

-elimination of the Fmoc protecting group.

2. Activation of Fmoc-Bip-OH

-

Action: In a separate vial, dissolve 3.0 to 5.0 equivalents of Fmoc-Bip-OH and 2.9 to 4.9 equivalents of HATU in DMF (or NMP for highly aggregating sequences).

-

Action: Add 6.0 to 10.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the mixture. Allow pre-activation for 2 minutes.

-

Causality: HATU is selected over HBTU because the 7-azabenzotriazole leaving group is significantly more reactive, overcoming the steric bulk of the biphenyl side chain. A slight deficit of HATU relative to the amino acid prevents capping of the resin by unreacted uronium species.

3. Primary Coupling

-

Action: Transfer the activated Fmoc-Bip-OH solution to the resin. Agitate at room temperature for 90 to 120 minutes.

-

Validation (Self-Validating Step): Perform a Kaiser (Ninhydrin) test. A colorless/yellow bead indicates complete coupling (primary amines consumed). A blue/purple bead indicates incomplete coupling.

4. Double Coupling (Conditional)

-

Action: If the Kaiser test is positive, drain the reaction vessel, wash with DMF (3 × 5 mL), and repeat Step 2 and Step 3 using fresh reagents.

-

Causality: The hydrophobic biphenyl group can cause the growing peptide chain to aggregate (form inter-chain

-sheets) on the resin. A second coupling, occasionally aided by elevated temperature (40-50°C via microwave assistance), disrupts these aggregates and drives the reaction to completion [3, 4].

5. Cleavage and Global Deprotection

-

Action: Following sequence completion, cleave the peptide from the resin using Reagent K (82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT) for 2-3 hours.

-

Action: Precipitate the crude peptide in cold diethyl ether, centrifuge, and analyze via LC-MS to confirm the presence of the Bip-containing mass.

References

-

National Center for Biotechnology Information (NCBI). "Fmoc-L-4,4'-biphenylalanine | C30H25NO4 | CID 2761797". PubChem. URL: [Link]

-

Chang, C. "Structure-Activity Studies of α-Melanotropin and Ultra-Short GLP-1 Analogs to Benchmark the Development of Improved Anti-obesity Drugs". ProQuest Dissertations Publishing. URL: [Link]

-

Haslach, E. et al. "Discovery of Mixed Pharmacology Melanocortin-3 Agonists and Melanocortin-4 Receptor Tetrapeptide Antagonist Compounds (TACOs) Based on the Sequence Ac-Xaa1-Arg-(pI)DPhe-Xaa4-NH2". PubMed Central (PMC). URL: [Link]

- Bristol-Myers Squibb Company. "Macrocyclic immunomodulators". Google Patents (WO2023192873A1).

- Asher Biotherapeutics. "Conditionally activated immunocytokines and methods of use". Google Patents (WO2024150174A1).

A Technical Guide to Sterically Hindered Aromatic Amino Acids in Modern Drug Design

Abstract

The rational design of therapeutic agents is an iterative process of optimizing potency, selectivity, and pharmacokinetic properties. Peptides and small molecules often suffer from metabolic instability and conformational ambiguity, limiting their clinical utility. Sterically hindered aromatic amino acids—non-canonical residues bearing bulky substituents at the α-carbon, β-carbon, or backbone nitrogen—have emerged as powerful tools to overcome these limitations.[1][2][3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core principles, strategic applications, and practical methodologies for leveraging these unique building blocks. We will delve into the causal relationship between steric constraint and improved pharmacological profiles, detail robust synthetic protocols, and present case studies that underscore their transformative potential in medicinal chemistry.

Part 1: The Rationale for Steric Hindrance: Overcoming Endogenous Liabilities

Native peptides and many small molecule drugs, despite their potential for high target affinity, are often handicapped by two intrinsic flaws: conformational flexibility and susceptibility to enzymatic degradation.[3][4]

-

Conformational Flexibility: In solution, a linear peptide exists as an ensemble of conformations, only a fraction of which may be active for binding to a biological target.[4][5] This entropic penalty upon binding can significantly reduce affinity. The introduction of sterically demanding groups constrains the rotation around backbone dihedral angles (phi, Φ and psi, Ψ), effectively "locking" the molecule into a more defined, and potentially more bioactive, conformation.[3][5][6][7] This pre-organization minimizes the entropic cost of binding, leading to enhanced potency.

-

Proteolytic Degradability: The peptide backbone is a natural substrate for a myriad of proteases in the body, leading to rapid clearance and a short in-vivo half-life.[8][9] This severely limits the therapeutic window and often precludes oral bioavailability.[2] Steric hindrance acts as a molecular shield. Bulky groups at or near the peptide bond physically obstruct the active sites of proteases, rendering the drug resistant to cleavage.[8][10][11]

The most common strategies for introducing steric hindrance involve three main classes of modification to aromatic amino acids like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp):

-

α,α-Disubstitution: Replacing the α-hydrogen with an alkyl or other group (e.g., α-methylphenylalanine). This is a powerful strategy for inducing helical or turn-like structures.[12][13][14]

-

β-Substitution: Adding alkyl groups to the β-carbon, which constrains the side-chain rotameric preference (χ1 angle) and influences backbone conformation.[3]

-

N-Methylation: Replacing the amide proton with a methyl group. This modification eliminates a hydrogen bond donor, which can enhance membrane permeability, and introduces significant resistance to proteolysis.[15][16][17]

Logical Impact of Conformational Constraint on Target Binding

The diagram below illustrates the core principle of conformational pre-organization. A flexible ligand must expend significant conformational energy to adopt its binding pose, whereas a sterically constrained ligand is already near its bioactive shape, facilitating a more favorable binding event.

Caption: Optimized SPPS workflow for incorporating sterically hindered amino acids.

Objective: To efficiently couple a sterically hindered Fmoc-protected aromatic amino acid onto a growing peptide chain on a solid support.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

-

Deprotection Solution: 20% (v/v) piperidine in DMF [18]* Amino Acids: Fmoc-protected sterically hindered amino acid, other standard Fmoc-amino acids

-

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

-

Washing Solution: 5% DIPEA in DCM [18]* Kaiser Test Kit

-

Capping Solution: Acetic anhydride/DIPEA/DMF

Protocol:

-

Resin Preparation: Place the peptide resin in a reaction vessel and swell in DMF for 30 minutes. Drain the DMF.

-

Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin. Agitate for 3 minutes, drain. Add a fresh aliquot of the solution and agitate for 10 minutes. Drain. [18]3. Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

-

Amino Acid Activation: In a separate vial, dissolve the sterically hindered Fmoc-amino acid (5 equivalents relative to resin loading) and HATU (4.9 eq.) in DMF. Add DIPEA (10 eq.) and allow the mixture to pre-activate for 5 minutes. The use of HATU is critical as it is a highly effective coupling reagent for hindered systems. [17]5. Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature. Causality: Due to steric hindrance, the coupling time must be extended significantly compared to standard couplings. Allow the reaction to proceed for 2 to 4 hours. For extremely difficult couplings, microwave-assisted synthesis or gentle heating (40°C) can be employed to increase reaction rates.

-

Washing: Drain the coupling solution and wash the resin with DMF (5 x 1 min).

-

Reaction Monitoring (Self-Validation): Perform a Kaiser test to detect the presence of unreacted primary amines.

-

Negative Result (blue beads): Coupling is complete. Proceed to the next cycle (Step 2).

-

Positive Result (purple beads): Coupling is incomplete. Proceed to Step 8.

-

-

Recoupling/Capping: If the Kaiser test is positive, repeat the coupling (Steps 4-6) with a fresh solution of activated amino acid. If the test remains positive, it indicates that some sites are too hindered to react further. In this case, cap the unreacted amines by treating the resin with the capping solution for 20 minutes to prevent the formation of deletion sequences.

-

Chain Elongation: Repeat the cycle (Steps 2-8) for each amino acid in the sequence.

-

Final Cleavage: Once the synthesis is complete, wash the resin with DCM, dry it, and treat it with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove side-chain protecting groups.

Part 4: Conclusion and Future Perspectives

Sterically hindered aromatic amino acids are no longer niche curiosities but are now integral components in the medicinal chemist's toolkit. Their ability to confer predictable conformational constraints and robust proteolytic resistance provides a rational and powerful strategy to transform peptides and peptidomimetics into viable drug candidates with improved potency and favorable pharmacokinetic profiles. [1][2][8][19]The primary challenge remains the synthesis, where overcoming the steric barrier during peptide bond formation requires optimized protocols and potent reagents. [20][21] Future advancements will likely focus on the development of novel catalytic methods for even more efficient amide bond formation and the expansion of the chemical diversity of hindered building blocks. [13]Coupled with computational modeling to predict the conformational and pharmacological impact of specific substitutions, the data-driven application of sterically hindered amino acids will continue to accelerate the discovery and development of next-generation therapeutics.

References

- Unnatural Amino Acids for Peptide Synthesis - Merck Millipore. (URL: )

- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. (URL: )

- Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applic

- Unnatural Amino Acids - CPC Scientific. (URL: )

- The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design - PMC. (URL: )

- Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - ASM Journals. (URL: )

- The Pivotal Role of N-Methylated Amino Acids in Biological Systems: A Technical Guide for Researchers and Drug Development Profe - Benchchem. (URL: )

- Sterically Hindered Cα,α-Disubstituted α-Amino Acids: Synthesis from α-Nitroacetate and Incorporation into Peptides - The Journal of Organic Chemistry - Figshare. (URL: )

- SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. (URL: )

-

Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed. (URL: [Link])

- A theoretical study on the effect of N-methylation of amino acids (Ac-X-OMe) on their electronic structure and ADMET properties. (URL: )

- A Concise Synthesis of Sterically Hindered 3-Amino-2-Oxindoles. (URL: )

-

N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed. (URL: [Link])

-

Solid-Phase Peptide Synthesis - Springer Nature Experiments. (URL: [Link])

-

Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides | Organic Letters - ACS Publications. (URL: [Link])

- Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. (URL: )

-

Solid-phase peptide synthesis - Digital CSIC. (URL: [Link])

- The Synthesis of Sterically Hindered Amides - CHIMIA. (URL: )

-

Current trends in drug metabolism and pharmacokinetics - PMC - NIH. (URL: [Link])

-

(PDF) Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - ResearchGate. (URL: [Link])

-

Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed. (URL: [Link])

-

De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors - PubMed. (URL: [Link])

-

Highly Sterically Hindered Peptide Bond Formation - Thieme Gruppe. (URL: [Link])

-

4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed. (URL: [Link])

-

Solid phase peptide synthesis: New resin and new protecting group - CORE. (URL: [Link])

-

Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC. (URL: [Link])

-

Handles for Fmoc Solid-Phase Synthesis of Protected Peptides - ACS Publications. (URL: [Link])

-

The influence of steric hindrance of the N-dealkylation site upon the... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

an overview of why amino acids are of primary importance - YouTube. (URL: [Link])

-

Exploiting an Inherent Neighboring Group Effect of α-Amino Acids To Synthesize Extremely Hindered Dipeptides | Journal of the American Chemical Society. (URL: [Link])

-

Exploiting an Inherent Neighboring Group Effect of α-Amino Acids To Synthesize Extremely Hindered Dipeptides | Request PDF - ResearchGate. (URL: [Link])

-

Amino Acids in the Development of Prodrugs - MDPI. (URL: [Link])

-

Topic 5.3 - Constraints of peptide bonds - YouTube. (URL: [Link])

-

Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (URL: [Link])

-

Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf. (URL: [Link])

-

Highly Efficient Synthesis of Sterically Hindered Peptides Containing N-Methylated Amino Acid Residues using a Novel 1 H-Benzimidazolium Salt | Request PDF - ResearchGate. (URL: [Link])

-

Medical Pharmacology: Pharmacokinetics. (URL: [Link])

-

Synthesis of conformationally constrained amino acid and peptide derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

-

Pharmacokinetics in Drug Interactions: Mechanisms and Management - Longdom Publishing. (URL: [Link])

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. cpcscientific.com [cpcscientific.com]

- 9. Methods to improve the metabolic stability of peptides [creative-peptides.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. N-Methylated Amino Acids | Reagents, Chemicals and Labware | Merck [merckmillipore.com]

- 18. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Unnatural Amino Acids - Enamine [enamine.net]

- 20. thieme.de [thieme.de]

- 21. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

In-Depth Technical Guide: Conformational Analysis of 3-Methylbiphenylalanine

This guide provides a rigorous technical analysis of the 3-methylbiphenylalanine (3-Me-Bip) side chain, focusing on its unique steric properties, conformational energy landscape, and application in high-affinity peptide drug design.

Executive Summary

3-Methylbiphenylalanine (3-Me-Bip) is a non-canonical amino acid (NCAA) utilized in peptidomimetics to introduce precise steric constraints and hydrophobic bulk. Unlike the unsubstituted biphenylalanine (Bip), which exhibits a relatively low rotational barrier around the biaryl bond (~2–3 kcal/mol), the introduction of a methyl group at the 3-position (ortho to the biaryl linkage) dramatically alters the side chain's conformational dynamics.

This guide details the structural mechanics of 3-Me-Bip, providing a validated workflow for analyzing its restricted rotation (atropisomerism) and optimizing its use in locking bioactive peptide conformations.

Structural Fundamentals & Nomenclature

To perform an accurate analysis, the precise topology of the side chain must be defined.

-

Modification: A phenyl group attached at the para (4) position of the primary ring (Ring A).

-

Constraint: A methyl group attached at the meta (3) position of Ring A.

Critical Structural Feature: Because the phenyl substituent is at position 4 and the methyl is at position 3, the methyl group is ortho to the biaryl bond. This proximity creates a significant steric clash with the ortho protons (2' and 6') of the distal ring (Ring B).

The "Biaryl Twist"

In unsubstituted biphenylalanine, the two phenyl rings adopt a twisted conformation (dihedral angle

In 3-Me-Bip , the 3-methyl group forces the system into a highly twisted, near-orthogonal conformation (

Computational Profiling: Energy Landscape Analysis

Before synthesis, the conformational profile of 3-Me-Bip must be mapped using Quantum Mechanics (QM) to determine if the side chain will exist as a dynamic ensemble or a locked rotamer.

QM Scanning Protocol

The objective is to calculate the potential energy surface (PES) of the biaryl rotation (

Step-by-Step Workflow:

-

Model Construction: Build the N-acetyl-3-Me-Bip-N'-methylamide model system.

-

Geometry Optimization: Use DFT (e.g., B3LYP/6-31G* or

B97X-D/6-311G**) to minimize the structure. -

Relaxed PES Scan:

-

Variable: Dihedral angle

(C3-C4-C1'-C2'). -

Range:

to -

Constraint: Allow all other degrees of freedom to relax at each step.

-

-

Barrier Calculation:

.

Interpretation:

- kcal/mol: Fast rotation at room temperature (single set of NMR peaks).

- kcal/mol: Slow rotation (distinct NMR signals for atropisomers; "locked" conformation).

Visualization of the Analysis Workflow

Caption: Workflow for determining the rotational energy barrier and conformational stability of the 3-Me-Bip side chain.

Experimental Validation: NMR Spectroscopy

Once the computational profile suggests a preferred conformation, Nuclear Magnetic Resonance (NMR) is the gold standard for validation in solution.

Chemical Shift Dispersion

In a "locked" 3-Me-Bip system, the chemical environment of the distal ring protons becomes inequivalent due to the lack of averaging.

-

Fast Rotation: Ring B protons appear as equivalent sets (e.g., H2'/H6' are a single signal).

-

Restricted Rotation: H2' and H6' appear as distinct signals because one is permanently closer to the 3-methyl group than the other.

NOE (Nuclear Overhauser Effect) Protocol

NOE spectroscopy measures spatial proximity (< 5 Å).[2]

Target Interactions:

-

Methyl-to-Ring B: Irradiate the 3-methyl resonance.

-

Observation: Strong NOE to one specific ortho-proton on Ring B indicates a locked conformation.

-

Observation: Weak, equivalent NOEs to both ortho-protons indicate free rotation.

-

-

Analysis: Measure

Data Summary Table: Expected NMR Signatures

| Parameter | Unsubstituted Bip (Free Rotation) | 3-Me-Bip (Restricted Rotation) |

| Ring B Protons | H2'/H6' equivalent (1 signal) | H2'/H6' distinct (2 signals) |

| Methyl NOE | N/A | Strong NOE to specific H2' or H6' |

| Temp. Coefficient | Peaks sharpen/shift linearly | Coalescence may occur at high T |

| Rotational Barrier | ~2.5 kcal/mol | > 18 kcal/mol (estimated) |

Application in Drug Design[3]

The primary utility of 3-Me-Bip is entropic optimization . By pre-paying the entropic cost of binding, you can significantly increase the affinity of a peptide ligand.

Case Study Logic:

If a receptor pocket requires the biphenyl side chain to be perpendicular (edge-to-face interaction), unsubstituted Bip loses entropy upon binding because it must freeze out its rotation. 3-Me-Bip, being sterically locked into a twisted/perpendicular state, loses less entropy upon binding, potentially improving

Interaction Logic Diagram

Caption: Thermodynamic advantage of using 3-Me-Bip to pre-organize side chain conformation.

References

-

Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids. Source: PMC / ACS (2014). Context: Establishes forcefield parameters for 3-methyl-biphenylalanine (TMB), validating its use in computational design. URL:[Link]

-

Conformational Analysis of Biphenyl Derivatives. Source: Chemistry LibreTexts / Henry Rzepa. Context: Fundamental physical chemistry of the "biaryl twist" and the energetic impact of ortho-substitution. URL:[Link]

-

Genetic Incorporation of Meta-Substituted Phenylalanine Derivatives. Source: PMC / NIH (2013). Context: Describes the synthesis and incorporation of meta-substituted phenylalanine derivatives, providing experimental context for 3-position modifications. URL:[Link]

Sources

The CAS Registry Conundrum: Navigating Stereochemical Ambiguity

An in-depth technical guide to the sourcing, mechanistic application, and synthetic integration of Fmoc-L-4-(3-methylphenyl)phenylalanine (Fmoc-L-Bip(3'-Me)-OH) in advanced peptide drug development.

In the realm of structure-based drug design, unnatural amino acids (UAAs) are indispensable for interrogating complex protein-protein interactions (PPIs). Among these, biphenylalanine (Bip) derivatives are highly prized for their ability to project deep into hydrophobic binding pockets.

However, sourcing the specific enantiomer Fmoc-L-4-(3-methylphenyl)phenylalanine presents a unique informatics challenge. In commercial chemical databases, complex biphenyl UAAs are frequently synthesized and registered as racemates. The most widely cited Chemical Abstracts Service (CAS) registry number for this scaffold is 1379877-62-9 , which officially corresponds to the DL-racemate (Fmoc-4-(3-methylphenyl)-DL-phenylalanine)[1].

Because a distinct, universally adopted CAS number for the pure L-enantiomer is rarely indexed in standard catalogs, vendors often list the L-form under the racemic CAS or utilize proprietary internal catalog numbers. Consequently, application scientists must treat the sourcing of this compound as a high-risk variable, mandating rigorous stereochemical validation (e.g., Chiral HPLC) upon receipt to ensure >99% enantiomeric excess (ee).

Quantitative Profiling & Structural Causality

To understand the behavior of Fmoc-L-Bip(3'-Me)-OH during Solid-Phase Peptide Synthesis (SPPS), we must compare it against its structural analogs. The addition of the biphenyl system and the meta-methyl group drastically alters the molecule's steric profile and hydrophobicity.

Table 1: Comparative Physicochemical Profiling of Biphenylalanine Derivatives

| Compound | CAS Number | Molecular Weight | Side-Chain Substitution | Steric Bulk / Hydrophobicity |

| Fmoc-L-Bip-OH | 199110-64-0[2] | 463.53 g/mol | Unsubstituted Biphenyl | High |

| Fmoc-4-methyl-L-Phe | 199006-54-7[3] | 401.46 g/mol | 4-Methylphenyl (No Biphenyl) | Moderate |

| Fmoc-3-methyl-L-Phe | 211637-74-0[4] | 401.46 g/mol | 3-Methylphenyl (No Biphenyl) | Moderate |

| Fmoc-L-Bip(3'-Me)-OH | 1379877-62-9 (DL) [1] | 477.56 g/mol | 3'-Methylbiphenyl | Very High |

Mechanistic Causality in Drug Design:

The incorporation of the 3'-methylbiphenyl group is a deliberate structural choice. The extended biphenyl core facilitates extensive

Self-Validating SPPS Protocol for Sterically Hindered UAAs

Working with sterically demanding UAAs like Fmoc-L-Bip(3'-Me)-OH requires strict deviations from standard SPPS protocols. The extended biphenyl system creates significant steric bulk, which drastically reduces coupling kinetics and increases the risk of alpha-carbon epimerization. The following protocol is designed as a self-validating system to guarantee synthetic integrity.

Step-by-Step Methodology

Step 1: Resin Selection & Swelling

-

Action: Utilize a low-loading Rink Amide AM resin (~0.3 - 0.4 mmol/g). Swell in a 1:1 (v/v) mixture of DMF and Dichloromethane (DCM) for 30 minutes.

-

Causality: High-loading resins cause steric crowding of the growing peptide chains. A low-loading resin provides the spatial freedom necessary to accommodate the bulky 3'-methylbiphenyl side chains without aggregation.

Step 2: Fmoc Deprotection & UV Validation

-

Action: Treat the resin with 20% piperidine in DMF (2 x 10 min).

-

Self-Validation: Route the column effluent through an inline UV detector. Monitor the absorbance of the dibenzofulvene-piperidine adduct at 301 nm. The deprotection is only validated as complete when the UV absorbance profile returns to baseline.

Step 3: Activation & Coupling

-

Action: Dissolve 3.0 equivalents of Fmoc-L-Bip(3'-Me)-OH and 3.0 eq of Oxyma Pure in DMF. Add 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC). React for 2 to 4 hours at room temperature.

-

Causality: DIC/Oxyma is strictly preferred over traditional uronium salts (e.g., HBTU/DIEA). The basicity of DIEA, combined with the slow coupling kinetics of the bulky biphenyl side chain, significantly increases the risk of base-catalyzed epimerization. Oxyma maintains a neutral-to-mildly acidic local environment, preserving the L-enantiomer's integrity.

Step 4: Coupling Validation (Kaiser Test)

-

Self-Validation: Extract a micro-aliquot of resin and perform a Kaiser test. A yellow solution validates the complete consumption of free primary amines. A blue solution indicates a failed coupling, triggering an automatic re-coupling cycle using a secondary chemistry (e.g., HATU/HOAt) to force completion.

Step 5: Global Cleavage & Scavenging

-

Action: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v) for 2 hours.

-

Causality: Triisopropylsilane (TIS) is a critical scavenger here. While the biphenyl ring lacks reactive functional groups, it is highly electron-rich and susceptible to electrophilic alkylation by carbocations generated from the deprotection of other amino acids. TIS acts as a bulky cation scavenger to protect the biphenyl core.

Workflow Visualization

Figure 1: Self-validating Solid-Phase Peptide Synthesis (SPPS) workflow for Fmoc-L-Bip(3'-Me)-OH.

Analytical Validation & Stereochemical Purity

Because the compound is often sourced under the racemic CAS umbrella[1], post-synthesis stereochemical validation is non-negotiable. Following cleavage and ether precipitation, the crude peptide must be analyzed via Chiral LC-MS. Utilizing an amylose-based stationary phase (e.g., Chiralcel OD-H) with a Hexane/Isopropanol gradient ensures that the L-enantiomer is distinctly resolved from any potential D-enantiomer impurities generated during the coupling phase.

References

Sources

Harnessing Hydrophobicity: A Guide to Non-Standard Amino Acids in Peptide Library Design and Screening

An In-depth Technical Guide

Abstract

The deliberate incorporation of hydrophobic moieties is a cornerstone of modern drug discovery, profoundly influencing a peptide's structure, membrane permeability, and affinity for its biological target. However, the very properties that make hydrophobicity desirable also present significant challenges during peptide synthesis and library screening. This guide provides an in-depth exploration of the strategic use of hydrophobic non-standard amino acids (nSAAs) in the construction of peptide libraries. We will dissect the synthetic challenges posed by "difficult sequences" and present field-proven strategies to overcome them, detail robust screening and deconvolution methodologies, and offer a technical framework for leveraging hydrophobicity to unlock novel therapeutic candidates.

The Hydrophobic Core: A Double-Edged Sword in Peptide Therapeutics

Hydrophobic interactions are a primary driving force in molecular recognition, governing protein folding, ligand-receptor binding, and the transit of molecules across cellular membranes. In peptide drug design, enhancing hydrophobicity can lead to:

-

Increased Target Affinity: By displacing water molecules at the binding interface, hydrophobic residues can significantly improve binding energy and affinity.

-

Enhanced Membrane Permeability: A higher degree of lipophilicity is often correlated with improved ability to cross the cell membrane, a critical hurdle for intracellular targets.

-

Structural Stabilization: Hydrophobic collapse can pre-organize a peptide into a bioactive conformation, reducing the entropic penalty upon binding.

However, these advantages are shadowed by significant technical obstacles. Peptides rich in hydrophobic residues are notoriously prone to aggregation and possess low solubility in both aqueous and common organic solvents.[1][2] This phenomenon, arising from strong inter- and intra-molecular interactions, complicates every stage of the workflow, from solid-phase synthesis to purification and screening.[3][4]

Expanding the Chemical Toolbox: Hydrophobic Non-Standard Amino Acids

To precisely modulate hydrophobicity beyond the canonical amino acids (Leu, Ile, Val, Phe), researchers turn to a diverse arsenal of nSAAs. These building blocks offer fine-tuned control over steric bulk, conformational rigidity, and lipophilicity. The strategic selection of an nSAA is a critical experimental choice, dictated by the specific goals of the library design.

| Amino Acid (Abbreviation) | Structure | Key Physicochemical Properties & Rationale for Use |

| 2-Aminoisobutyric Acid (Aib) | Promotes helical conformations; introduces steric bulk without excessive hydrophobicity. Used to enforce specific secondary structures. | |

| Cyclohexylalanine (Cha) | Significantly more hydrophobic than Phenylalanine due to the saturated ring. Explores binding pockets that favor bulky, aliphatic groups. | |

| Naphthylalanine (Nal) | Offers an extended aromatic system compared to Phe, increasing potential for π-stacking interactions and hydrophobicity. | |

| Homoleucine (Hle) | An isomer of Leucine with a longer side chain, providing a subtle increase in hydrophobicity and altered steric profile. | |

| Tert-Leucine (Tle) | Provides significant steric hindrance due to the bulky t-butyl group, which can restrict conformational freedom and shield the peptide backbone from proteolysis. | |

| Diphenylalanine (Dip) | Presents a large, rigid, and highly hydrophobic moiety. Ideal for probing deep, greasy binding pockets. |

Synthesis of Hydrophobic Peptide Libraries: A Strategic Workflow

The synthesis of libraries containing "difficult sequences" requires a departure from standard Solid-Phase Peptide Synthesis (SPPS) protocols. Aggregation of the growing peptide chain on the solid support can lead to incomplete coupling and deprotection steps, resulting in truncated sequences and low purity.[5] The Fmoc (9-fluorenylmethoxycarbonyl) protection strategy is generally preferred due to its milder deprotection conditions, which can reduce side reactions for sensitive residues.[6][7]

Caption: The Fmoc-SPPS cycle for incorporating hydrophobic nSAAs.

Protocol 1: Fmoc-SPPS of a Hydrophobic Peptide

This protocol outlines the synthesis of a model hydrophobic peptide (e.g., Ac-Phe-Cha-Val-Tle-Ala-NH₂) on a Rink Amide resin.

A. Materials & Reagents:

-

Resin: Rink Amide MBHA resin (low substitution, e.g., 0.3-0.5 mmol/g) is recommended for difficult sequences.[8]

-

Solvents: N-Methyl-2-pyrrolidone (NMP) is often superior to Dimethylformamide (DMF) for hydrophobic peptides as it can better solvate aggregating chains.[9] Dichloromethane (DCM).

-

Amino Acids: Fmoc-protected standard amino acids and nSAAs (e.g., Fmoc-Cha-OH, Fmoc-Tle-OH).

-

Deprotection: 20% Piperidine in NMP.

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: Diisopropylethylamine (DIEA).

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).

B. Synthesis Cycle (for each amino acid):

-

Resin Swelling: Swell the resin in NMP for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in NMP (2 x 10 min). Causality: This removes the Fmoc group from the N-terminus of the growing peptide, preparing it for the next coupling step.

-

Washing: Wash the resin thoroughly with NMP (5x) and DCM (3x) to remove residual piperidine.

-

Coupling:

-

Pre-activate a solution of Fmoc-amino acid (4 eq), HATU (3.9 eq), and DIEA (8 eq) in NMP for 2-5 minutes.

-

Add the activation mixture to the resin and couple for 1-2 hours. For sterically hindered residues like Aib or Tle, double coupling may be necessary. Causality: HATU is a highly efficient coupling reagent that minimizes racemization, crucial for maintaining stereochemical integrity.[]

-

-

Washing: Wash the resin with NMP (5x).

-

Capping (Optional but Recommended): Treat the resin with a solution of acetic anhydride and DIEA in NMP for 10 minutes to permanently block any unreacted N-termini, preventing the formation of deletion sequences.

-

Repeat: Return to step 2 for the next amino acid in the sequence.

C. Cleavage and Deprotection:

-

After the final coupling and deprotection, wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. Causality: Strong acid (TFA) cleaves the peptide from the resin and removes side-chain protecting groups. TIS acts as a scavenger to trap reactive cations.[11]

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Overcoming Aggregation: Advanced Strategies

For exceptionally difficult sequences, several specialized techniques can be employed:

-

"Magic Mixture" Solvents: A combination of DCM, DMF, and NMP (1:1:1) can enhance solvation during synthesis.[1]

-

Hydrophilic Tags: A temporary, cleavable hydrophilic tag (e.g., a poly-lysine sequence) can be attached to the N-terminus of the hydrophobic peptide.[4][12] This dramatically improves solubility during synthesis and purification. The tag is removed in a final step.

-

Specialized Resins: PEG-grafted resins (e.g., TentaGel) or polyamide supports can minimize aggregation by providing a more hydrophilic environment for the growing peptide chain.[8]

Library Screening and Hit Deconvolution

Once a library is synthesized, the challenge shifts to identifying the "hit" sequences with high affinity for the target. For libraries of chemically synthesized peptides, affinity-based screening followed by a systematic deconvolution process is a robust and widely used approach.[13]

Caption: Workflow for OBOC library screening and hit deconvolution.

Protocol 2: Iterative Deconvolution of a Peptide Library

This protocol describes a method for identifying the active sequence from a peptide library using an iterative approach.[13][14] Consider a tripeptide library (P1-P2-P3-X), where P1, P2, and P3 are defined positions and X is a mixture.

A. First Iteration: Identify the optimal residue at P1.

-

Synthesize Sub-Libraries: Create 20 sub-libraries. In each sub-library, the first position (P1) is fixed with one of the 20 amino acids (standard or non-standard), while positions P2 and P3 contain an equimolar mixture of all possibilities.

-

Example: Sub-library 1: Ala -Mix-Mix; Sub-library 2: Cys -Mix-Mix; ... Sub-library 20: Cha -Mix-Mix.

-

-

Screening Assay: Screen all 20 sub-libraries for activity against the target (e.g., using a competitive binding ELISA or a functional cell-based assay).

-

Identify P1 Hit: The sub-library with the highest activity reveals the preferred amino acid for the P1 position. Let's assume Cha is the most active.

B. Second Iteration: Identify the optimal residue at P2.

-

Re-synthesize Sub-Libraries: Create 20 new sub-libraries. In each, the first position is now fixed as Cha , the second position (P2) is fixed with one of the 20 amino acids, and the third position (P3) remains a mixture.

-

Example: Sub-library 1: Cha -Ala -Mix; Sub-library 2: Cha -Cys -Mix; ... Sub-library 20: Cha -Tle -Mix.

-

-

Screening Assay: Screen all 20 new sub-libraries.

-

Identify P2 Hit: The most active sub-library identifies the preferred residue for P2. Let's assume it is Tle .

C. Third Iteration: Identify the optimal residue at P3.

-

Re-synthesize Sub-Libraries: Create 20 new sub-libraries with P1 and P2 fixed.

-

Example: Sub-library 1: Cha -Tle -Ala ; Sub-library 2: Cha -Tle -Cys , etc.

-

-

Screening Assay: Screen all 20 individual, now fully defined, peptides.

-

Identify Final Hit: The most active peptide is the final hit sequence.

This self-validating system confirms the contribution of each position sequentially, providing a high degree of confidence in the final identified lead compound.

Characterization of Hydrophobic Peptides

The analysis of hydrophobic peptides requires specialized techniques due to their poor solubility and tendency to be suppressed in mass spectrometry.

-

Reversed-Phase HPLC (RP-HPLC): This is the primary tool for purification and purity analysis.[15] However, strong organic solvents (e.g., acetonitrile with formic acid or HFIP) are often required to ensure the peptide remains dissolved and elutes properly from the column.[4]

-

Mass Spectrometry (MS): While Electrospray Ionization (ESI) is standard, it performs poorly for highly hydrophobic peptides, which are difficult to ionize.[16][17] Atmospheric Pressure Photoionization (APPI) is a superior alternative that can effectively ionize and characterize hydrophobic peptides, even in the presence of detergents.[16][17][18] Deconvolution algorithms are used to determine the molecular weight from the resulting charge envelope.[19]

Conclusion and Future Outlook

The incorporation of hydrophobic non-standard amino acids is a powerful strategy for generating peptide libraries with enhanced drug-like properties. While the synthesis and screening of these molecules present formidable challenges, a systematic approach grounded in chemical principles can overcome these hurdles. By carefully selecting nSAA building blocks, optimizing SPPS protocols with specialized reagents and supports, and employing robust screening and deconvolution workflows, researchers can successfully navigate the complexities of hydrophobicity. The continued development of novel nSAAs, more efficient synthesis methodologies, and advanced in silico screening techniques will further empower the discovery of next-generation peptide therapeutics targeting the most challenging biological pathways.[20][21]

References

-

Mueller, L. K., Baumruck, A. C., Zhdanova, H., & Tietze, A. A. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 162. [Link][1][2][3]

-

BioDuro. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. BioDuro-Sundia. [Link][5]

-

GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. GenScript. [Link][4]

-

Ontores. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Ontores. [Link][6]

-

Mueller, L. K., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [Link]

-

Mueller, L. K., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PubMed. [Link]

- (n.d.). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. [Source Not Found]

-

Afonso, C., et al. (2013). Characterization of Hydrophobic Peptides in the Presence of Detergent by Photoionization Mass Spectrometry. PMC. [Link][16][17]

-

Afonso, C., et al. (2003). Characterization of Hydrophobic Peptides by Atmospheric Pressure Photoionization-Mass Spectrometry and Tandem Mass Spectrometry. ACS Publications. [Link][18]

-

Google Patents. (2020). WO2020030663A1 - Cleavable linker for peptide synthesis. Google Patents. [12]

-

Yamagishi, Y., et al. (n.d.). Genetically Encoded Libraries of Nonstandard Peptides. PMC. [Link][22]

-

AAPPTec. (n.d.). Solid Phase Peptide Synthesis Linkers and Reagents. AAPPTec. [Link]

-

ResearchGate. (n.d.). Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. ResearchGate. [Link]

-

ResearchGate. (2013). Characterization of Hydrophobic Peptides in the Presence of Detergent by Photoionization Mass Spectrometry. ResearchGate. [Link]

-

Taylor & Francis. (2018). Solvent-Free Mass Spectrometry for Hydrophobic Peptide Sequence Analysis and Protein Conformation Studies. Taylor & Francis Online. [Link]

-

BioDuro. (2025). Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?. BioDuro-Sundia. [Link]

-

Open Access Pub. (2024). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Open Access Pub. [Link]

-

U.S. National Library of Medicine. (n.d.). Evolving a Peptide: Library Platforms and Diversification Strategies. PMC. [Link][13]

-

Intertek. (n.d.). Peptide Characterisation Supporting Peptide Drug Development. Intertek. [Link]

-

ChemRxiv. (n.d.). Rapid Generation of Hyperdiverse Chemical Libraries. ChemRxiv. [Link]

-

U.S. National Library of Medicine. (n.d.). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PMC. [Link]

-

MDPI. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. [Link]

-

PubMed. (n.d.). Deconvolution by omission libraries. PubMed. [Link]

-

Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage. [Link][9]

-

U.S. National Library of Medicine. (n.d.). Virtual Screening of Peptide Libraries: The Search for Peptide-Based Therapeutics Using Computational Tools. PMC. [Link][20]

-

U.S. National Library of Medicine. (n.d.). Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G. PMC. [Link]

-

ResearchGate. (n.d.). Schematic representation of the deconvolution of peptide libraries by an iterative screening approach. ResearchGate. [Link][14]

-

Science Publishing Group. (2017). Quantifying Steric and Hydrophobic Influence of Non-Standard Amino Acids in Proteins That Undergo Post-Translational Modifications. Science Publishing Group. [Link]

- (n.d.). Computational Modelling of Peptides Containing Non-Standard Amino Acids. [Source Not Found]

-

Agilent. (2024). Molecular Weight Confirmation of a Peptide Using MS Spectral Deconvolution for OpenLab CDS and the Agilent InfinityLab LC/MSD XT. Agilent. [Link][19]

-

MDPI. (2024). An Efficient Peptide Screening Method for Mineral-Binding Peptides. MDPI. [Link]

-

U.S. National Library of Medicine. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. [Link]

-

ACS Publications. (2024). High-Affinity Peptides for Target Protein Screened in Ultralarge Virtual Libraries. ACS Central Science. [Link][21]

Sources

- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]

- 4. genscript.com [genscript.com]

- 5. blog.mblintl.com [blog.mblintl.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chempep.com [chempep.com]

- 9. biotage.com [biotage.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. WO2020030663A1 - Cleavable linker for peptide synthesis - Google Patents [patents.google.com]

- 13. Evolving a Peptide: Library Platforms and Diversification Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Peptide Drug: Screening & Preparation - Creative Peptides [creative-peptides.com]

- 16. Characterization of Hydrophobic Peptides in the Presence of Detergent by Photoionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. agilent.com [agilent.com]

- 20. Virtual Screening of Peptide Libraries: The Search for Peptide-Based Therapeutics Using Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Genetically Encoded Libraries of Nonstandard Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Technical Guide: Optimized SPPS Incorporation of Fmoc-Bip(3-Me)-OH

Topic: Solid-phase peptide synthesis protocol for Fmoc-Bip(3-Me)-OH Role: Senior Application Scientist Format: Technical Application Note

Executive Summary

Fmoc-Bip(3-Me)-OH (Fmoc-3-methyl-4-biphenylalanine) is a non-canonical amino acid utilized to enhance hydrophobic interactions, improve receptor selectivity, and increase proteolytic stability in peptide therapeutics. Structurally, it possesses a biphenyl side chain with a methyl substituent, introducing significant steric bulk and hydrophobicity compared to standard phenylalanine or biphenylalanine (Bip).

This guide addresses the two primary challenges associated with this residue:

-

Steric Hindrance: The bulky side chain shields the